N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H34N4O3 and its molecular weight is 414.55. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Pharmacological Properties :
- Research on compounds structurally related to your query compound has shown potential in antibacterial activities and pharmacological profiles (Chu et al., 1991).
CGRP Receptor Inhibitor Synthesis :
- The synthesis of structurally similar compounds as potent calcitonin gene-related peptide (CGRP) receptor antagonists has been developed. These studies focus on stereoselective and economical synthesis, relevant in medicinal chemistry (Cann et al., 2012).
Heterocyclic Derivative Syntheses :
- Compounds with a similar structure have been used in the synthesis of various heterocyclic derivatives like tetrahydrofuran and dihydropyridinone, highlighting their utility in organic chemistry and drug synthesis (Bacchi et al., 2005).
Synthesis of Substituted Benzamides :
- Research has been conducted on the synthesis of related N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, indicating their importance in the development of new chemical entities (Chau et al., 1982).
Antifolate Thymidylate Synthase Inhibitors :
- Related quinazoline antifolates have been synthesized as inhibitors of thymidylate synthase, demonstrating their potential in cancer research and therapy (Marsham et al., 1989).
Novel Derivative Syntheses for Medical Applications :
- The synthesis of novel derivatives like 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines, which are structurally related to your query compound, has been explored for potential medical applications (Aghekyan et al., 2009).
Cytotoxic Activity of Carboxamide Derivatives :
- Research has been conducted on benzimidazo[2,1-a]isoquinolines with carboxamide side chains for their cytotoxic activity, relevant to cancer treatment (Deady et al., 2000).
Potential Antipsychotic Agents :
- Heterocyclic carboxamides, similar to your query compound, have been synthesized and evaluated as potential antipsychotic agents, showcasing their relevance in neuropsychiatric drug development (Norman et al., 1996).
Novel Antibacterial Agents :
- Studies have also focused on the design of novel N-1 substituents of naphthyridones and quinolones, exhibiting potent antibacterial activities, which highlights the broad spectrum of applications for such compounds (Kuramoto et al., 2003).
Mechanism of Action
Target of Action
The primary target of N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is the SLC15A4 . SLC15A4 is a protein that plays a crucial role in the innate immune system’s pathogen-recognition pathways .
Mode of Action
This compound inhibits the nucleic acid-sensing TLR7/8 pathway activating IRF5 by disrupting the SLC15A4-TASL adapter module . The compound binds to a lysosomal outward-open conformation of SLC15A4, which is incompatible with TASL binding on the cytoplasmic side . This leads to the degradation of TASL .
Biochemical Pathways
The compound affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, it interrupts this pathway and prevents downstream proinflammatory responses .
Result of Action
The result of the compound’s action is the prevention of downstream proinflammatory responses . This is achieved by interrupting the TLR7/8-IRF5 signaling pathway .
Properties
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O3/c1-3-4-5-13-27-22(29)19-8-7-18(16-20(19)25-23(27)30)21(28)24-11-6-12-26-14-9-17(2)10-15-26/h7-8,16-17H,3-6,9-15H2,1-2H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPXWGDEYNJJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCC(CC3)C)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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